molecular formula C30H21BrN2O3 B11277262 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11277262
M. Wt: 537.4 g/mol
InChI Key: FMQSUYCMPJEADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a combination of benzodioxole, bromophenyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-bromophenyl, and indole derivatives. Common synthetic routes could involve:

    Friedel-Crafts Alkylation: To introduce the benzodioxole moiety.

    Suzuki Coupling: To attach the bromophenyl group.

    Cyclization Reactions: To form the isoindol-1-one core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalyst Selection: Using efficient catalysts to improve yield and selectivity.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features might interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites. Its unique chemical properties might enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
  • 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one lies in its specific combination of functional groups. The presence of the bromophenyl group might impart distinct electronic and steric properties, influencing its reactivity and interactions.

Properties

Molecular Formula

C30H21BrN2O3

Molecular Weight

537.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C30H21BrN2O3/c31-20-12-10-19(11-13-20)28-27(23-7-3-4-8-24(23)32-28)29-21-5-1-2-6-22(21)30(34)33(29)16-18-9-14-25-26(15-18)36-17-35-25/h1-15,29,32H,16-17H2

InChI Key

FMQSUYCMPJEADJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=CC=CC=C4C3=O)C5=C(NC6=CC=CC=C65)C7=CC=C(C=C7)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.